molecular formula C7H13Cl2N3O B1384132 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride CAS No. 2059941-87-4

2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride

Cat. No. B1384132
M. Wt: 226.1 g/mol
InChI Key: PKHOUDZNSFYGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride (2-AEPE) is an organic compound used in various scientific research applications. It is a pyrazole derivative, and has a molecular weight of 199.5 g/mol. It is a colorless solid, and is soluble in both water and ethanol. 2-AEPE has been used in the past to study the mechanism of action of certain drugs, as well as biochemical and physiological effects.

Scientific Research Applications

Hydrogen Bonding in Crystal Structures

Research has shown that pyrazole derivatives, which include structures similar to 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride, exhibit unique hydrogen bonding in their crystal structures. For instance, compounds formed from reactions involving similar pyrazole compounds have demonstrated intramolecular N-H...O hydrogen bonding within their molecular structures. Additionally, intermolecular hydrogen bonds have been observed, linking molecules in distinct patterns such as chains and ribbons, contributing to the stability and properties of these crystals (Quiroga, Portilla, Cobo, & Glidewell, 2010).

Antimicrobial Activity

Another significant area of research is the antimicrobial properties of pyrazole derivatives. For example, certain ethanone derivatives structurally similar to the chemical have been synthesized and evaluated for their antibacterial efficacy against common pathogenic bacteria. These studies contribute to the understanding of the potential use of such compounds in developing new antibacterial agents (Asif, Alghamdi, Alshehri Mm, & Kamal, 2021).

Synthesis and Structural Analysis

The synthesis of compounds related to 2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride and their structural characterization is another important area of study. This includes investigations into their molecular structures through techniques like X-ray diffraction, providing valuable insights into the molecular geometry and intermolecular interactions of such compounds (Fathima, Khazi, Khazi, & Begum, 2014).

Application in Organic Synthesis

Additionally, these compounds are utilized in organic synthesis. Research has shown their use in the efficient and regioselective synthesis of various derivatives, which has implications in the development of new organic compounds for various applications, including medicinal chemistry (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).

Theoretical and Spectroscopic Studies

Theoretical and spectroscopic studies of related compounds have also been conducted. These studies include the use of techniques like NMR, IR, and Raman spectroscopy, along with theoretical calculations, to understand the vibrational spectra and geometric parameters of these molecules (Koca, Sert, Gümüş, Kani, & Çırak, 2014).

properties

IUPAC Name

2-amino-1-(1-ethylpyrazol-4-yl)ethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c1-2-10-5-6(4-9-10)7(11)3-8;;/h4-5H,2-3,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHOUDZNSFYGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride
Reactant of Route 2
2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride
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2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride
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2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride
Reactant of Route 5
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2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride
Reactant of Route 6
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2-amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride

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